molecular formula C9H9BrO2 B1268460 1-(3-Bromo-4-methoxyphenyl)ethanone CAS No. 35310-75-9

1-(3-Bromo-4-methoxyphenyl)ethanone

Cat. No. B1268460
CAS RN: 35310-75-9
M. Wt: 229.07 g/mol
InChI Key: JYPGOBDETCKKKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1-(3-Bromo-4-methoxyphenyl)ethanone typically involves multi-step chemical reactions with precise control over the reaction conditions to achieve high purity and yield. For instance, the synthesis of enantiomerically pure diarylethanes, closely related to the target compound, utilizes a 7-step procedure starting from a similar bromo-methoxyphenyl compound, emphasizing the importance of selecting appropriate starting materials and conditions for successful synthesis (Zhang et al., 2014). Such methods often involve catalytic processes and resolution steps to achieve desired enantiopurity, showcasing the complexity and intricacy of synthesizing bromo-methoxyphenyl derivatives.

Molecular Structure Analysis

The molecular structure of compounds related to 1-(3-Bromo-4-methoxyphenyl)ethanone has been determined through techniques like X-ray diffraction, which provides insights into the geometrical configuration, molecular conformation, and intermolecular interactions. The crystal structure analysis of similar compounds reveals the presence of strong intramolecular hydrogen bonds and π-π interactions, which are crucial for understanding the compound's reactivity and stability (Kudelko et al., 2007).

Chemical Reactions and Properties

1-(3-Bromo-4-methoxyphenyl)ethanone undergoes various chemical reactions, leveraging its functional groups for further transformation. For example, it can participate in Ullmann coupling reactions to form biphenyl structures, a reaction that underscores the compound's utility in forming carbon-carbon bonds and synthesizing complex organic frameworks (Manzano et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are pivotal for their application in material science and organic synthesis. The orthorhombic crystal system of related compounds, along with specific cell constants, provides a foundation for understanding the solid-state behavior and the potential for polymorphism, which can affect the material's physical properties and its application in various domains (Rao et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles or electrophiles, acidity or basicity of functional groups, and susceptibility to oxidation or reduction, are integral for the compound's application in synthetic pathways. The compound's ability to undergo condensation reactions to form chalcones highlights its versatility and reactivity, which is crucial for its role in organic synthesis and pharmaceutical chemistry (Jarag et al., 2011).

Scientific Research Applications

Selective Bromination and Reactions

  • Regioselective Bromination : A study by Kwiecień and Baumann (1998) demonstrated the selective bromination of methoxy ethanones, including 1-(3-bromo-4-methoxyphenyl)ethanone, which plays a role in the synthesis of benzofuran systems (Kwiecień & Baumann, 1998).

Synthesis of Derivatives with Biological Activities

  • Synthesis of Triazole Derivatives : Labanauskas et al. (2004) synthesized various triazole-thiol derivatives using 1-(3-bromo-4-methoxyphenyl)ethanone. These compounds exhibited anti-inflammatory activity (Labanauskas et al., 2004).

Applications in Organic Chemistry

  • Synthesis of Halo- and Nitro-Phenylethanones : Kwiecień and Szychowska (2006) synthesized novel ethanones with halogen or nitro groups, starting from 1-(3-bromo-4-methoxyphenyl)ethanone, demonstrating its utility in organic synthesis (Kwiecień & Szychowska, 2006).

  • Enantioselective Synthesis : Zhang et al. (2014) developed a method for synthesizing enantiomerically pure diarylethanes, starting from derivatives like 1-(3-bromo-4-methoxyphenyl)ethanone, highlighting its role in chiral synthesis (Zhang et al., 2014).

Crystallographic Studies

  • Crystal Structure Analysis : Rao et al. (2014) investigated the crystal structure of a compound derived from 1-(3-bromo-4-methoxyphenyl)ethanone, contributing to the understanding of molecular structures in crystallography (Rao et al., 2014).

Antimicrobial Applications

  • Antimicrobial Activity : Nagamani et al. (2018) synthesized derivatives from 1-(3-bromo-4-methoxyphenyl)ethanone and evaluated their antimicrobial activity, indicating potential applications in medicinal chemistry (Nagamani et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335, and precautionary statements include P261, P280, P305, P338, P351 . It is advised to avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPGOBDETCKKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346376
Record name 1-(3-Bromo-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-4-methoxyphenyl)ethanone

CAS RN

35310-75-9
Record name 1-(3-Bromo-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35310-75-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
GY Duan, CB Tu, YW Sun, DT Zhang… - … Section E: Structure …, 2006 - scripts.iucr.org
The title compound, C14H11BrN2O, crystallizes with two independent molecules in the asymmetric unit. The dihedral angles between the planes of the imidazo[1,2-a]pyridine and …
Number of citations: 4 scripts.iucr.org
H Jin, P Zhang, K Bijian, S Ren, S Wan… - Marine drugs, 2013 - mdpi.com
Eudistomin Y class compounds are a series of β-carbolines which was originally isolated from a marine turnicate or ascidian near the South Korea Sea. These compounds contain …
Number of citations: 37 www.mdpi.com
Y Kong, K Wang, MC Edler, E Hamel… - Bioorganic & medicinal …, 2010 - Elsevier
Chalcones represent a class of natural products that inhibits tubulin assembly. In this study we designed and synthesized boronic acid analogs of chalcones in an effort to compare …
Number of citations: 127 www.sciencedirect.com
A Boulangé, J Parraga, A Galan, N Cabedo… - Bioorganic & medicinal …, 2015 - Elsevier
The one-pot multicomponent synthesis of natural butenolides named cadiolides A, B, C and analogues has been realized. The antibacterial structure activity relationship shows that the …
Number of citations: 25 www.sciencedirect.com
A Terent'ev, I Krylov, V Vil', Z Pastukhova, S Fastov… - Open …, 2012 - degruyter.com
It was found that oximes undergo deoximation in the presence of the H2O2aq-HBraq system to form ketones and bromo ketones. This reaction provided the basis for the synthesis of …
Number of citations: 17 www.degruyter.com
J Hou, Z Li, XD Jia, ZQ Liu - Synthetic Communications, 2014 - Taylor & Francis
An efficient and environmentally benign bromination of various aromatic compounds using aN aqueous I 2 O 5 -KBr system at room temperature has been developed in this work. A …
Number of citations: 21 www.tandfonline.com
PK Pramanick, ZL Hou, B Yao - Tetrahedron, 2017 - Elsevier
Although iodine-catalyzed reaction has rapid advances in recent years, examples on iodine-catalyzed bromination are rare and the mechanism of these reactions remains unclear. …
Number of citations: 18 www.sciencedirect.com
RB Mohan, GT Reddy… - International Scholarly …, 2014 - downloads.hindawi.com
Bromination of aralkyl ketones using N-bromosuccinimide in presence of active Al2O3 provided either α-monobrominated products in methanol at reflux or mononuclear brominated …
Number of citations: 4 downloads.hindawi.com
E Labarrios, A Jerezano, F Jimenez… - Journal of …, 2014 - Wiley Online Library
An efficient synthetic approach to the substituted benzo[b]furan and benzo[b]thiophene scaffolds by iodine‐mediated cyclization of the corresponding enaminones is described. This …
Number of citations: 9 onlinelibrary.wiley.com
JN Capilato - 2016 - search.proquest.com
Bacteria communicate with chemical signals in a process known as quorum sensing. This population density-dependent process involves the bacterial production, release and …
Number of citations: 4 search.proquest.com

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